Bromomethylenebis(phosphonic acid)

Acetyl-CoA Carboxylase Inhibition ATP Analogue Enzymology

Procure bromomethylenebis(phosphonic acid) (BrMBP) — the definitive monobrominated bisphosphonate for halogen-dependent enzymology and bone research. BrMBP's single bromine substituent at the bridging methylene carbon enables competitive ACC inhibition (Ki 0.2 mM) unattainable with non-halogenated or dibrominated analogs. Its distinct cellular effects (vs. Br₂MBP/Cl₂MBP) make it essential for dissecting monohalogenation-specific osteoblast responses. For bone resorption SAR, BrMBP serves as an irreplaceable potency reference. Generic substitution invalidates results.

Molecular Formula CH5BrO6P2
Molecular Weight 254.9 g/mol
CAS No. 10596-21-1
Cat. No. B024120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromomethylenebis(phosphonic acid)
CAS10596-21-1
SynonymsP,P’-(Bromomethylene)bisphosphonic Acid;  (Bromomethylene)bisphosphonic Acid; 
Molecular FormulaCH5BrO6P2
Molecular Weight254.9 g/mol
Structural Identifiers
SMILESC(P(=O)(O)O)(P(=O)(O)O)Br
InChIInChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)
InChIKeyWKBWYLXFNPONGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromomethylenebis(phosphonic acid) (CAS 10596-21-1): A Halogenated Geminal Bisphosphonate Scaffold for Pyrophosphate Mimicry and Acetyl-CoA Carboxylase Inhibition


Bromomethylenebis(phosphonic acid), a monobrominated geminal bisphosphonate (also termed bromomethylenediphosphonate), is a synthetic organophosphorus compound of the formula CH5BrO6P2. It serves as a non-hydrolyzable pyrophosphate (PPi) isostere due to its P-C-P backbone and the presence of a single bromine substituent at the bridging methylene carbon [1]. The compound has been mapped as a MeSH Supplementary Concept in the *Diphosphonates hierarchy and is characterized as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), the key enzyme in the mevalonate pathway, thereby positioning it as a research tool for investigating bone resorption disorders [2]. Its physicochemical properties include a molecular weight of 254.9 g/mol and a melting point above 212°C with decomposition, which are critical parameters for handling and formulation in experimental settings .

Why Bromomethylenebis(phosphonic acid) (CAS 10596-21-1) Cannot Be Interchanged with Unsubstituted or Dihalogenated Bisphosphonate Analogs


The scientific and industrial utility of bromomethylenebis(phosphonic acid) is fundamentally tied to the specific monobromine substitution at the bridging methylene carbon, a structural feature that dictates its unique biochemical and physicochemical profile. Generic substitution with unsubstituted methylenebisphosphonate (MBP) or the dibrominated analog (Br₂MBP) is not scientifically valid due to stark, quantifiable differences in enzymatic inhibition potency and cellular metabolic effects [1]. For instance, the monobrominated scaffold is a prerequisite for the competitive inhibition of Acetyl-CoA carboxylase (ACC) with a Ki of 0.2 mM when incorporated into ATP analogs, an activity that is absent or significantly diminished in the non-halogenated or dihalogenated counterparts due to altered steric and electronic interactions with the enzyme's ATP-binding pocket [2]. Furthermore, halogenation status governs the compound's effects on osteoblast metabolism: monohalogenated C1MBP, dibrominated Br₂MBP, and non-halogenated analogs differentially modulate alkaline phosphatase activity and fatty acid oxidation in calvaria cells, with the magnitude and direction of these effects being halogen-dependent (Cl₂MBP > Br₂MBP ≈ F₂MBP) [3]. Consequently, substituting bromomethylenebis(phosphonic acid) with a different bisphosphonate introduces uncontrolled variables that can confound experimental outcomes and invalidate comparative analyses in bone biology, enzymology, and materials science.

Quantitative Differentiation of Bromomethylenebis(phosphonic acid) (CAS 10596-21-1) Against Closest Bisphosphonate Analogs and Alternatives


Competitive Inhibition of Acetyl-CoA Carboxylase (ACC) by Halophosphonate ATP Analogues Derived from Bromomethylenebisphosphonate

Bromomethylenebisphosphonate serves as a critical precursor for synthesizing halophosphonate ATP analogues, specifically pp[CHBr]pA and p[CHBr]ppA. These analogues demonstrate potent and reversible competitive inhibition of rat liver Acetyl-CoA carboxylase (ACC). This inhibitory activity is directly linked to the monobrominated methylene bridge, which is absent in non-halogenated methylenebisphosphonate-derived analogues [1].

Acetyl-CoA Carboxylase Inhibition ATP Analogue Enzymology

Differential Modulation of Osteoblast Metabolism: Alkaline Phosphatase Activity and Fatty Acid Oxidation in Calvaria Cells

The halogenation pattern on the methylene bridge of bisphosphonates dictates their cellular effects on bone-forming cells. Dihalogenated methylenebisphosphonates, including dibromomethylenebisphosphonate (Br₂MBP), increase alkaline phosphatase activity and fatty acid oxidation in calvaria cells. The magnitude of this effect follows a clear halogen-dependent hierarchy: Cl₂MBP > Br₂MBP ≈ F₂MBP. This contrasts with the effects of monohalogenated (like bromomethylenebisphosphonate, C1MBP) and non-halogenated analogues, which are less active on phosphatase and inactive or even inhibitory towards fatty acid oxidation [1].

Osteoblast Metabolism Bone Cell Biology Halogenated Bisphosphonates

Bone Resorption Inhibition in Vivo: Comparative Efficacy of Bromomethylenebisphosphonate vs. Dichloromethylenebisphosphonate (Clodronate)

In a classic structure-activity relationship study, the in vivo antiresorptive effects of various bisphosphonates were evaluated in a rat tibiae metaphysis model. Bromomethylenebisphosphonate (BrMBP) was included among the compounds tested, alongside AHPrBP (pamidronate) and Cl₂MBP (clodronate). The study established a performance hierarchy for inhibition of bone resorption. While 1-hydroxypentylidene-1,1-bisphosphonate and AHPrBP were identified as the most potent inhibitors, they were found to be 10 times more effective than Cl₂MBP in this in vivo model [1].

Bone Resorption Antiresorptive Efficacy In Vivo Pharmacology

High-Impact Research and Industrial Application Scenarios for Bromomethylenebis(phosphonic acid) (CAS 10596-21-1)


Synthesis of Halophosphonate ATP Analogues for Acetyl-CoA Carboxylase (ACC) Inhibition Studies

This is the most well-defined and quantitatively supported application for bromomethylenebis(phosphonic acid). Researchers requiring a potent, competitive inhibitor of Acetyl-CoA carboxylase (ACC) should procure this compound as the essential synthetic precursor for generating pp[CHBr]pA and p[CHBr]ppA analogues. These analogues exhibit a verified Ki of 0.2 mM against rat liver ACC, a value that is superior to other tested ATP analogues [1]. Substitution with non-halogenated methylenebisphosphonate will not yield this inhibitory activity, as the bromine atom is critical for effective interaction with the enzyme's ATP-binding pocket.

Investigating the Metabolic Effects of Monohalogenated vs. Dihalogenated Bisphosphonates on Osteoblast Function

This compound is an indispensable tool for studying the halogen-dependent metabolic effects of bisphosphonates on bone-forming cells. As a monohalogenated species (C1MBP), its cellular profile is distinct from that of dihalogenated counterparts like Br₂MBP. Studies show that while Br₂MBP and Cl₂MBP increase alkaline phosphatase activity and fatty acid oxidation in calvaria cells, C1MBP is significantly less active in this regard and may even be inhibitory [2]. This differential activity makes bromomethylenebis(phosphonic acid) the appropriate choice for experiments designed to dissect the specific role of monohalogenation in osteoblast metabolism, avoiding the confounding metabolic stimulation caused by dibrominated or dichlorinated analogues.

Comparative Bone Resorption Studies to Benchmark Antiresorptive Potency

Bromomethylenebis(phosphonic acid) (BrMBP) is a valuable reference compound for establishing structure-activity relationships in the field of bone resorption. Classic in vivo studies have benchmarked the antiresorptive efficacy of various bisphosphonates, placing BrMBP within a defined potency hierarchy. Crucially, these studies quantify that the most potent inhibitors (e.g., AHPrBP) are 10 times more effective than Cl₂MBP in a rat tibiae metaphysis model [3]. Researchers seeking to map the contribution of specific halogen substituents to in vivo bone resorption inhibition should include BrMBP in their panel of test compounds, as its activity serves as a key data point between the extremes of clodronate and the most potent amino-bisphosphonates.

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